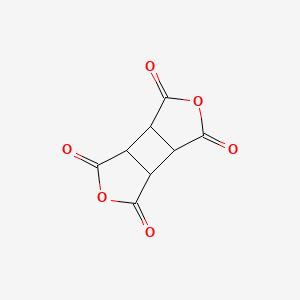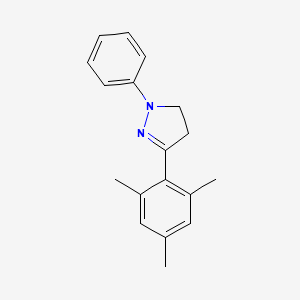![molecular formula C12H9N B1345626 Pyrido[2,1,6-de]quinolizine CAS No. 519-61-9](/img/structure/B1345626.png)
Pyrido[2,1,6-de]quinolizine
描述
Pyrido[2,1,6-de]quinolizine: is a heterocyclic compound with the molecular formula C₁₂H₉N and a molecular weight of 167.2066 g/mol . It is characterized by a fused ring system that includes a pyridine ring and a quinolizine ring, making it a unique structure in the realm of nitrogen-containing heterocycles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,1,6-de]quinolizine typically involves cyclization reactions. One common method includes the reaction of an ester with dimethyl acetylenedicarboxylate in boiling benzene, forming a Diels-Alder adduct . This adduct can then be converted into a dihydro-derivative, which upon further reaction, forms this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
化学反应分析
Types of Reactions: Pyrido[2,1,6-de]quinolizine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Hydrogenation reactions can convert it into tetrahydro-derivatives.
Substitution: Electrophilic substitution reactions occur primarily at the 4- and 6-positions of the quinolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Tetrahydro-Pyrido[2,1,6-de]quinolizine.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
Pyrido[2,1,6-de]quinolizine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its unique structural features.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of Pyrido[2,1,6-de]quinolizine involves its interaction with molecular targets such as enzymes and receptors. Its unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and the derivative of the compound being studied .
相似化合物的比较
Quinolizine: Shares the quinolizine ring but lacks the pyridine ring.
Pyridine: Contains only the pyridine ring without the fused quinolizine structure.
Isoquinoline: Another nitrogen-containing heterocycle with a different ring fusion pattern.
Uniqueness: Pyrido[2,1,6-de]quinolizine is unique due to its fused ring system, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity compared to simpler heterocycles like pyridine and quinolizine .
属性
IUPAC Name |
13-azatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGOXVYQBYCRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=CC3=CC=CC(=C1)N23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199861 | |
| Record name | Pyrido(2,1,6-de)quinolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-61-9 | |
| Record name | Pyrido(2,1,6-de)quinolizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrido(2,1,6-de)quinolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4'-Undecyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1345545.png)












